molecular formula C6H12O6 B3431429 beta-D-Glucose CAS No. 9010-72-4

beta-D-Glucose

Cat. No.: B3431429
CAS No.: 9010-72-4
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-UHFFFAOYSA-N
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Description

Beta-D-Glucose (CAS 492-61-5) is a high-purity monosaccharide that serves as a fundamental building block in biochemical and metabolic research. As the most abundant carbohydrate in nature, it is a primary energy source for living organisms and a key precursor for synthesizing complex polysaccharides like cellulose and glycogen . In research settings, this compound is extensively used to study cellular energy metabolism, including the processes of glycolysis and gluconeogenesis . Its role extends to enzymatic studies, where it acts as a substrate for β-glucosidases—enzymes critical in biofuel production for hydrolyzing cellobiose into fermentable sugars . The mechanism of action for this compound begins with its cellular uptake via glucose transporters (GLUT proteins). Once inside the cell, it is phosphorylated by enzymes such as hexokinase to glucose-6-phosphate, which traps it within the cell and initiates its metabolic journey . This product is also valuable in biotechnological applications, including the development of biofuels and as a component in fermentation processes . Recent studies also explore its use as an additive to enhance performance in metal-air battery systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858960
Record name Hexopyranose
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Molecular Weight

180.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0
Record name Hexopyranose
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Foundational & Exploratory

anomeric effect and stability of β-D-Glucose

The Anomeric Paradox: Stability & Kinetics of -D-Glucose

An In-Depth Technical Guide for Pharmaceutical Scientists

Executive Summary

In the conformational analysis of carbohydrates, the Anomeric Effect (Edward-Lemieux effect) typically dictates that electronegative substituents at the C1 position prefer the axial orientation (

1

This guide deconstructs the competition between stereoelectronic forces and steric imperatives. It provides actionable protocols for characterizing anomeric ratios and details the implications of these instabilities in drug substance synthesis and formulation.

Part 1: Theoretical Framework

The Conflict: Stereoelectronics vs. Sterics

To understand the stability of

The Anomeric Effect (Favoring


):
  • Hyperconjugation: Delocalization of the endocyclic oxygen lone pair (

    
    ) into the antibonding orbital of the exocyclic C1-X bond (
    
    
    ).[1] This interaction is geometrically optimal only when the C1-X bond is axial (antiperiplanar to the lone pair).
  • Dipole Minimization: The equatorial conformer creates parallel dipoles between the ring oxygen and the C1 substituent, causing repulsion.[1] The axial orientation opposes these dipoles.[1]

The Steric Imperative (Favoring


):


equatorial

Why -D-Glucose Wins in Water

In aqueous solution, the thermodynamic equilibrium of D-Glucose is approximately 36%


 : 64% 

2
  • Solvation Effects: Water is a high-dielectric solvent (

    
    ). It shields the dipole-dipole repulsions that usually destabilize the equatorial (
    
    
    ) form.
  • The "All-Equatorial" Advantage: The steric relief of having every substituent equatorial in

    
    -D-glucose provides a stabilization energy (
    
    
    ) of roughly -0.34 kcal/mol relative to the
    
    
    -anomer. The electronic anomeric effect is present but is overpowered by the steric stability and the solvation of the equatorial hydroxyl group.

Part 2: Visualization of Mechanisms

Pathway of Mutarotation

Mutarotation is the interconversion between anomers via an acyclic aldehyde intermediate. This process is acid/base catalyzed and is the primary instability mechanism for reducing sugars in solution.

MutarotationAlphaα-D-Glucose(Axial OH)~36%OpenAcyclic Aldehyde(Intermediate)< 0.02%Alpha->OpenRing Opening(k1)Open->AlphaRing ClosingBetaβ-D-Glucose(Equatorial OH)~64%Open->BetaRing Closing(k2)Beta->OpenRing Opening

Figure 1: The mutarotation pathway. Note that the acyclic aldehyde is a transient intermediate. In formulation, shifting pH away from physiological/neutral levels accelerates these

Stereoelectronic Orbitals (The Anomeric Effect)

OrbitalsLonePairEndocyclic OxygenLone Pair (n)InteractionHyperconjugation(Stabilization)LonePair->InteractionDonates e- densitySigmaStarExocyclic C1-OAntibonding (σ*)SigmaStar->InteractionAccepts e- densityResultAxial Preference(α-Anomer)Interaction->ResultLowers Total Energy(Vacuum/Organic Solvents)

Figure 2: The orbital interaction driving the Anomeric Effect. In water, this electronic stabilization is insufficient to overcome the steric preference for the equatorial

Part 3: Experimental Validation Protocols

Protocol A: Quantitative NMR for Anomeric Ratio

Objective: Determine the precise

Principle:




Materials:

  • 600 MHz NMR Spectrometer (recommended for clear separation).

  • Solvent: D

    
    O (Deuterium Oxide) 99.9%.
    
  • Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10-20 mg of D-Glucose in 0.6 mL D

    
    O.
    
    • Critical: If measuring equilibrium, allow solution to stand for >24 hours or add a trace of base (NH

      
      OH) to accelerate mutarotation. If measuring kinetic purity, analyze immediately (<5 mins).
      
  • Acquisition: Run standard 1D proton sequence (e.g., zg30).

    • Relaxation Delay (D1): Set to >10s. Anomeric protons have long T1 relaxation times; short D1 leads to integration errors.

  • Processing & Integration:

    • 
      -H1 Signal:  Look at ~5.22 ppm . It appears as a doublet  with small coupling (
      
      
      Hz).
    • 
      -H1 Signal:  Look at ~4.63 ppm . It appears as a doublet  with large coupling (
      
      
      Hz).
  • Calculation:

    
    
    
Protocol B: Polarimetry for Mutarotation Kinetics

Objective: Measure the rate of conversion (

Data Summary Table: Optical Rotation Constants | Anomer | Specific Rotation


-D-Glucose

-D-Glucose
Equilibrium

Workflow:

  • Preparation: Prepare a 10% w/v solution of pure

    
    -D-glucose in water.
    
  • Zeroing: Blank the polarimeter with pure water.

  • Measurement: Inject sample into a temperature-controlled cell (20°C or 25°C).

  • Data Logging: Record optical rotation (

    
    ) every 60 seconds for 60 minutes, or until reading stabilizes.
    
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    .[3]

Part 4: Implications in Drug Development

Glycosylation Synthesis Strategies

In medicinal chemistry (e.g., synthesizing glycomimetics or ADCs), controlling the anomeric center is vital.[4][5][6]

  • To obtain

    
    -glycosides (Anomeric Effect driven):  Use non-participating solvents (Ether, DCM) and protecting groups that do not perform neighboring group participation (NGP), such as benzyl ethers. The anomeric effect will drive the nucleophile to the axial position.
    
  • To obtain

    
    -glycosides (Steric/NGP driven):  Use participating groups at C2 (e.g., esters/acetates). The carbonyl oxygen forms an acyloxonium intermediate, blocking the 
    
    
    -face and forcing the nucleophile to attack from the
    
    
    -face (anchimeric assistance).
Formulation Stability

For reducing sugars used as excipients or active ingredients:

  • Lyophilization: Rapid freezing can trap the sugar in a non-equilibrium ratio. Upon reconstitution, mutarotation will occur, potentially changing the pH or osmolality slightly over time.

  • Maillard Reaction: The acyclic aldehyde intermediate (necessary for mutarotation) is the reactive species in Maillard browning.

    
    -glucose must ring-open to react. Conditions that stabilize the cyclic hemiacetal (low water activity, specific buffers) reduce degradation.
    

References

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Anomeric Effect."[4][7][8][9][10][11][12] [Link]

  • Edward, J. T. (1955). "Stability of Glycosidic Bonds." Chemistry & Industry, 1102–1104. (Foundational paper on the Edward-Lemieux effect).
  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen.[1][5][12][13] Springer-Verlag. [Link]

  • Wong, C. H., & Zimmerman, S. C. (1984). "Orthogonality in organic synthesis: kinetic anomeric effect." Journal of the American Chemical Society. [Link]

  • PubChem. (2024). "D-Glucose Compound Summary." National Library of Medicine. [Link]

  • Alabugin, I. V. (2000). "Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, and 1,3-Oxathiane: W-Effect, Hydrogen Bonding, and Anomeric Effect." Journal of Organic Chemistry. [Link]

Kinetic Analysis of β-D-Glucose Mutarotation: Mechanisms, Modeling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the kinetic principles governing the mutarotation of


-D-glucose in aqueous media. Designed for analytical scientists and formulation chemists, this document moves beyond basic textbook definitions to address the practical implications of anomerization in drug development and enzymatic assays. We explore the reversible pseudo-first-order kinetics, the catalytic impact of buffer species (general acid-base catalysis), and provide a validated polarimetric protocol for determining rate constants.

Mechanistic Fundamentals

Mutarotation is not a simple conformational change; it is a structural isomerization involving the breaking and reforming of covalent bonds. In aqueous solution,


-D-glucopyranose exists in equilibrium with 

-D-glucopyranose. This interconversion proceeds through a fleeting open-chain aldehyde intermediate.
The Reaction Pathway

The reaction is driven by the amphoteric nature of the solvent. Water acts as both a Brønsted acid (donating a proton to the ring oxygen) and a Brønsted base (accepting a proton from the anomeric hydroxyl).[1]

  • Step 1 (Ring Opening): Protonation of the ring oxygen facilitates the cleavage of the C1-O5 bond, generating the acyclic aldehyde.

  • Step 2 (Bond Rotation): Rotation around the C1-C2 bond allows the aldehyde group to reorient.

  • Step 3 (Ring Closure): Nucleophilic attack of the C5 hydroxyl on the aldehyde carbon. Attack from the "top" face yields the

    
    -anomer; attack from the "bottom" yields the 
    
    
    
    -anomer.
Visualization of the Mechanism

The following diagram illustrates the concerted acid-base mechanism required for ring opening.

GlucoseMutarotation cluster_legend Mechanism Logic Beta β-D-Glucopyranose (Equatorial -OH) [Start] Transition Open-Chain Aldehyde (Intermediate) Beta->Transition Ring Opening (k-1) Transition->Beta Ring Closing (k1) Alpha α-D-Glucopyranose (Axial -OH) [End] Transition->Alpha Ring Closing (k2) Alpha->Transition Ring Opening (k-2) Note Solvent (H2O) acts as simultaneous Acid/Base catalyst

Figure 1: The reversible interconversion of glucose anomers via the acyclic aldehyde intermediate.[2][3]

Kinetic Modeling

The mutarotation of glucose follows reversible pseudo-first-order kinetics . While the reaction is theoretically second-order (depending on water concentration), the vast excess of solvent allows us to treat


 as constant.
The Rate Equation

The equilibrium is defined as:



The observed rate of mutarotation (


) is the sum of the forward and reverse rate constants:


Linearization for Data Analysis

To determine


 experimentally using polarimetry, we track the optical rotation (

) over time.[1] The relationship is linearized using the following equation:


Where:

  • 
    : Optical rotation at time 
    
    
    
    .
  • 
    : Optical rotation at equilibrium (
    
    
    
    ).
  • 
    : Initial optical rotation.
    

Expert Insight: A plot of


 versus time (

) yields a straight line with a slope of

. If the plot deviates from linearity, check for temperature fluctuations or instrument drift; strict first-order behavior is a hallmark of this system.

Factors Influencing Kinetics[4][5]

General Acid-Base Catalysis (The Buffer Effect)

A common error in experimental design is assuming that buffers only control pH. In mutarotation, anions like phosphate, citrate, and acetate act as catalytic bases.

  • Mechanism: The buffer anion accepts the proton from the anomeric hydroxyl more efficiently than water, accelerating ring opening.

  • Implication: A glucose solution in 50 mM Phosphate Buffer (pH 7.0) will mutarotate significantly faster than in pure water at pH 7.0.

Temperature Dependence

The activation energy (


) for glucose mutarotation is approximately 67 kJ/mol .[4]
  • Rule of Thumb: The rate roughly doubles for every 10°C increase.

  • Control Requirement: Temperature must be controlled to within

    
     during analysis to prevent data noise.
    
Quantitative Constants (at 25°C)
ParameterValueUnitSource
Specific Rotation (

-anomer)
+112.2deg[2]·mL/(g·dm)[1]
Specific Rotation (

-anomer)
+18.7deg·mL/(g·dm)[1]
Specific Rotation (Equilibrium)+52.7deg[3][5]·mL/(g·dm)[1]
Rate Constant (

)


[2]
Equilibrium Composition36%

/ 64%

%[3]

Experimental Protocol: Polarimetric Determination

This protocol is designed to validate the rate constant


 for 

-D-Glucose.
Materials
  • Analyte:

    
    -D-Glucopyranose (High purity, >99%).[5] Note: Commercial "Dextrose" is usually the 
    
    
    
    -anomer. Ensure you source the
    
    
    -form specifically, or start with
    
    
    and measure the decay.
  • Solvent: Deionized water (degassed to prevent bubble formation in the light path).

  • Instrumentation: Digital Polarimeter with temperature-controlled cell (Sodium D-line, 589 nm).

Workflow Diagram

ProtocolWorkflow Start Start: Instrument Warm-up (30 mins, 25.0°C) Blank Blank Calibration (Water only) Start->Blank Prep Sample Preparation Dissolve 10g Glucose in 100mL H2O (Start Timer Immediately) Blank->Prep Load Load Cell Ensure no bubbles Prep->Load < 2 mins Measure Data Acquisition Record alpha every 60s for 60 mins Load->Measure Equil Determine Infinity Value Measure alpha_infinity after 24h OR heat to 70°C then cool Measure->Equil Calc Data Analysis Plot ln(alpha_t - alpha_inf) vs t Equil->Calc

Figure 2: Step-by-step workflow for kinetic analysis using polarimetry.

Detailed Procedure
  • System Suitability: Stabilize the polarimeter cell at 25.0°C. Zero the instrument with the solvent blank.

  • Solution Preparation: Rapidly dissolve 2.0 g of

    
    -D-glucose in 20.0 mL of water.
    
    • Critical: Do not heat the solution to dissolve, as this alters the initial ratio immediately. Vortex mixing is preferred.[5]

  • Time Zero (

    
    ):  Start the timer the moment the solid contacts the solvent.
    
  • Acquisition: Transfer to the cell and begin recording optical rotation every 60 seconds.

    • Observation: For

      
      -glucose, rotation will start low (~+19°) and rise toward +52.7°.[3] (If using 
      
      
      
      -glucose, it starts high and drops).
  • Infinity Point (

    
    ):  Allow the solution to stand overnight (24 hours) to reach true equilibrium and measure the final rotation.
    
    • Shortcut: To verify

      
       quickly, take an aliquot, add a drop of ammonia (base catalyst) to force equilibrium instantly, and measure.
      

References

  • IUPAC / NIST. Specific Rotation of Glucose Anomers. National Institute of Standards and Technology. [Link]

  • Panov, I. et al. Thermodynamic and Kinetic Studies of Glucose Mutarotation. Journal of the Chemical Society.[6] [Link]

  • Vedantu. Mutarotation: Definition, Mechanism & Examples in Glucose.[Link]

  • Livingstone, G. Kinetics of Mutarotation of Glucose Catalyzed by Phosphate Buffer. Journal of Chemical Education. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline β-D-Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

β-D-Glucose, a naturally occurring monosaccharide, is a cornerstone of biological energy metabolism and a fundamental building block for essential polysaccharides like cellulose.[1][2] As the predominant anomer of D-glucose in aqueous solutions and biological systems, its unique physicochemical properties are of paramount importance to researchers in biochemistry, materials science, and particularly, drug development.[3][4] In the pharmaceutical industry, β-D-glucose and its derivatives serve as precursors in drug synthesis, excipients in formulations, and are central to understanding metabolic disorders.[1][5]

This guide provides a comprehensive exploration of the physical and chemical properties of crystalline β-D-glucose. We will delve into its structural characteristics, thermodynamic behavior, solubility, and chemical reactivity. The causality behind its properties, such as the stereochemical basis for its stability and the dynamics of its behavior in solution, will be emphasized. Furthermore, this document furnishes detailed experimental protocols for the characterization of its key attributes, grounding theoretical knowledge in practical application for scientists and development professionals.

Molecular and Crystalline Structure

The foundational characteristics of β-D-glucose stem from its specific three-dimensional arrangement. In its crystalline state and in aqueous solution, it predominantly exists as a six-membered pyranose ring.[6][7] The designation "β" indicates that the hydroxyl group on the anomeric carbon (C-1) is in a cis arrangement with respect to the -CH₂OH group at C-5 when viewed in a Haworth projection.[6] This equatorial position of the C-1 hydroxyl group is energetically favorable compared to the axial position in the α-anomer, contributing to the greater stability and prevalence of β-D-glucose in equilibrium solutions.[6][8]

Crystalline β-D-glucose has been meticulously characterized by X-ray crystallography. These studies reveal an orthorhombic crystal system, providing a precise map of its atomic coordinates and intermolecular interactions.

Table 1: Crystallographic Data for β-D-Glucose

Parameter Value Source
Crystal System Orthorhombic [9][10]
Space Group P2₁2₁2₁ [9][10][11]
Unit Cell Dimensions a = 9.29 Å, b = 12.65 Å, c = 6.70 Å [9][10]
Molecules per Unit Cell (Z) 4 [9]

| Calculated Density | 1.520 g/cm³ |[10] |

These structural parameters are critical for computational modeling, understanding dissolution kinetics, and predicting solid-state stability, all of which are vital in drug formulation and development. The specific arrangement in the crystal lattice is governed by an extensive network of hydrogen bonds, which dictates many of its macroscopic physical properties.

cluster_crystal Orthorhombic Crystal System of β-D-Glucose origin a_axis a = 9.29 Å origin->a_axis b_axis b = 12.65 Å origin->b_axis c_axis c = 6.70 Å (out of plane) node_mol β-D-Glucose Molecule (Z=4)

Caption: Conceptual view of the orthorhombic unit cell parameters for β-D-glucose.

Physical Properties

The macroscopic physical properties of crystalline β-D-glucose are a direct consequence of its molecular and crystal structure. These properties are essential for its handling, processing, and formulation in various applications.

Appearance and Thermodynamic Properties

Crystalline β-D-glucose is a white, odorless, sweet-tasting solid.[12][13][14] Its key thermodynamic properties are summarized below.

Table 2: Key Physical Properties of β-D-Glucose

Property Value Notes Source
Molecular Formula C₆H₁₂O₆ [6]
Molar Mass 180.156 g/mol [6]
Melting Point 150 °C (302 °F; 423 K) The α-anomer melts at 146 °C.[15] [6]
Decomposition Temp. Starts at 188 °C [6]
Specific Rotation [α]ᴅ +18.7° to +19° This is the initial value for the pure β-anomer. [15][16][17]

| Equilibrium Rotation [α]ᴅ| +52.7° | In aqueous solution after mutarotation. |[3][15] |

The melting point is a critical parameter for quality control and for processes like melt granulation. It's important to note that thermal decomposition begins not far above the melting point, which can lead to caramelization and the formation of various degradation products.[6][18]

Solubility

The solubility of β-D-glucose is dictated by its numerous hydroxyl groups, which readily form hydrogen bonds with polar solvents.

  • Water : Highly soluble, with a reported value of 909 g/L at 25 °C.[6] Its high water solubility is fundamental to its biological role and its use in aqueous formulations.[19]

  • Alcohols : Poorly soluble in methanol and ethanol.[6][13][14] The solubility in ethanol/water mixtures decreases as the ethanol percentage increases.[20]

  • Nonpolar Solvents : Essentially insoluble in nonpolar organic solvents like hexane or benzene due to the polarity mismatch.[21]

  • Other Solvents : Soluble in acetic acid.[6] Solubility can be significantly increased in some organic solvents like 2-methyl-2-butanol by the presence of dimethyl sulfoxide (DMSO).[22][23]

Understanding solubility is crucial for drug delivery, as derivatives of glucose are sometimes used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[5]

Optical Activity and Mutarotation

As a chiral molecule, β-D-glucose is optically active, meaning it rotates the plane of polarized light. A freshly prepared aqueous solution of pure β-D-glucose exhibits a specific rotation of +18.7°.[3][15] However, this value is not static. In solution, the pyranose ring can open to its transient open-chain aldehyde form, which can then re-close to form either the α- or β-anomer.[16][24] This dynamic equilibrium process is known as mutarotation .[3][16][17]

The α-anomer has a much higher specific rotation of +112.2°.[6][16] Over time, a solution starting with either pure anomer will reach an equilibrium with a stable specific rotation of +52.7°.[3][15] At equilibrium, the mixture consists of approximately 64% β-D-glucose and 36% α-D-glucose, with a minuscule amount (<0.02%) of the open-chain form.[3][15] The predominance of the β-anomer at equilibrium is a testament to its greater thermodynamic stability.[8]

Mutarotation A α-D-Glucose (36% at equilibrium) [α] = +112.2° B Open-Chain Form (<0.02%) A->B Ring Opening/ Closing Equilibrium Equilibrium Mixture [α] = +52.7° A->Equilibrium C β-D-Glucose (64% at equilibrium) [α] = +18.7° B->C Ring Opening/ Closing C->Equilibrium

Caption: The mutarotation of D-glucose in an aqueous solution.

Chemical Properties and Reactivity

The chemical behavior of β-D-glucose is largely defined by its functional groups: the hemiacetal group at C-1 and the multiple hydroxyl groups.

  • Reducing Sugar : The equilibrium with the open-chain aldehyde form allows β-D-glucose to act as a mild reducing agent, giving a positive result with Tollens' and Fehling's tests.[6][12][14] This reactivity is also the basis for non-enzymatic glycation of proteins, a process of significant interest in diabetes research.[4][6]

  • Glycoside Formation : The anomeric hydroxyl group is reactive and can be replaced by an -OR group from an alcohol under acid catalysis to form a glycoside. This reaction is fundamental to the formation of disaccharides and polysaccharides.

  • Esterification : The hydroxyl groups can be esterified with acids or acid anhydrides. For example, β-D-Glucose Pentaacetate is a derivative used in pharmaceutical applications, including prodrug design and drug stabilization.[5]

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid (gluconic acid), while stronger oxidizing agents can also oxidize the primary alcohol group at C-6 (to glucuronic acid) or both the aldehyde and C-6 hydroxyl (to glucaric acid).[8]

  • Thermal Decomposition : When heated above 188°C, glucose undergoes complex thermal degradation reactions, including dehydration and caramelization, ultimately forming a carbon residue.[6][18] The process can generate organic acids, leading to a decrease in pH in solution.[25]

Experimental Protocols

Protocol 1: Determination of Optical Rotation and Mutarotation

This protocol provides a self-validating method to confirm the identity and anomeric composition of a glucose sample. The final equilibrium rotation serves as an internal standard.

Objective: To measure the initial specific rotation of a β-D-glucose solution and observe its change over time to a stable equilibrium value.

Materials:

  • Crystalline β-D-glucose

  • Deionized water

  • Volumetric flask (e.g., 25 mL)

  • Analytical balance

  • Polarimeter with a sodium lamp (589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Timer

Methodology:

  • Preparation: Accurately weigh approximately 2.5 g of β-D-glucose. Quantitatively transfer it to a 25 mL volumetric flask.

  • Dissolution: Add about 20 mL of deionized water and swirl vigorously to dissolve the solid as quickly as possible. Start the timer immediately upon adding water.

  • Dilution: Once dissolved, dilute the solution to the 25 mL mark with deionized water and mix thoroughly by inversion.

  • Initial Measurement: Immediately rinse and fill the 1 dm polarimeter cell with the solution. Place it in the polarimeter and record the observed rotation (α_obs) and the time. This should be done within the first few minutes.

  • Monitoring: Continue to take readings every 5-10 minutes for the first hour, then at longer intervals (e.g., 30 minutes) thereafter.

  • Equilibrium Measurement: After at least 2-4 hours (or overnight for certainty), take a final, stable reading. This is the equilibrium rotation.

  • Calculation: Calculate the specific rotation [α] at each time point using the formula: [α] = α_obs / (c * l) where c is the concentration in g/mL and l is the path length of the cell in dm.

  • Validation: The initial specific rotation should be close to +19°, and the final equilibrium rotation should stabilize at approximately +52.7°.

start Start prep Weigh β-D-Glucose Prepare Volumetric Flask start->prep dissolve Add Water & Dissolve Rapidly START TIMER prep->dissolve fill Fill Polarimeter Cell dissolve->fill measure Measure Initial Observed Rotation (α) fill->measure monitor Record Rotation Periodically measure->monitor check Has Rotation Stabilized? monitor->check check->monitor No final Record Final Equilibrium Rotation check->final Yes calc Calculate Specific Rotation [α] = α / (c * l) final->calc end End calc->end

Sources

A Technical Guide to the Solubility of β-D-Glucose in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of the solubility of β-D-Glucose, a foundational molecule in numerous biological and pharmaceutical applications. Understanding the solubility characteristics of this monosaccharide is paramount for researchers, scientists, and drug development professionals in designing experiments, formulating stable solutions, and developing effective crystallization processes. This document delineates the core physicochemical principles governing glucose solubility, presents a quantitative summary of its solubility in various laboratory solvents, and provides a detailed, field-proven protocol for its experimental determination. The synthesis of theoretical knowledge, empirical data, and practical methodology aims to equip the reader with the authoritative and trustworthy information required for successful laboratory application.

Introduction: The Central Role of β-D-Glucose Solubility

β-D-Glucose (C₆H₁₂O₆, CAS: 50-99-7), a simple sugar, is the most abundant monosaccharide and a cornerstone of metabolism in living organisms.[1][2] In the laboratory and industrial settings, its applications are vast, ranging from its use as a primary carbon source in cell culture media to its role as an excipient in pharmaceutical formulations and a precursor in chemical synthesis.[3]

The efficacy of these applications hinges on a fundamental physical property: solubility. The ability to prepare glucose solutions of known and reproducible concentrations is critical for ensuring experimental accuracy, process efficiency, and product quality. Factors such as solvent choice, temperature, and the presence of co-solvents can dramatically alter solubility, influencing everything from reaction kinetics to the bioavailability of a formulated drug. This guide serves as an in-depth resource, bridging theoretical principles with practical, actionable data and protocols.

Theoretical Principles of Solubility

The solubility of β-D-Glucose is governed by its molecular structure and the intermolecular forces it can form with a given solvent. The principle of "like dissolves like" is central to understanding its behavior.

2.1 Molecular Structure and Polarity: β-D-Glucose is a highly polar molecule. Its structure is rich with hydroxyl (-OH) groups, which are capable of acting as both hydrogen bond donors and acceptors.[4] This extensive hydrogen-bonding capability is the primary reason for its high solubility in polar solvents, most notably water. The dissolution process in water is thermodynamically driven, though it is a slightly endothermic process, meaning it absorbs heat from its surroundings.[5] The spontaneity of dissolution is largely driven by a favorable increase in entropy as the highly ordered glucose crystal lattice is broken down and the molecules disperse throughout the solvent.[6]

2.2 Solvent Effects:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents, which also possess hydrogen-bonding capabilities, are the most effective at dissolving glucose. Water, with its dense network of hydrogen bonds, readily solvates the glucose molecule by forming new hydrogen bonds with its hydroxyl groups. Alcohols like methanol and ethanol can also dissolve glucose, but their effectiveness is generally lower than water due to the presence of their less polar alkyl components.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but lack O-H or N-H bonds, making them less effective hydrogen bond donors. However, they can act as strong hydrogen bond acceptors. D-(+)-Glucose is soluble in both DMSO and DMF.[7] The presence of DMSO has been shown to significantly increase glucose solubility in other organic solvents.[8]

  • Nonpolar Solvents (e.g., Hexane, Benzene): β-D-Glucose is essentially insoluble in nonpolar solvents.[4] The weak van der Waals forces offered by these solvents are insufficient to overcome the strong hydrogen bonding within the glucose crystal lattice.

2.3 Temperature Dependence: The solubility of β-D-Glucose in water exhibits a strong positive correlation with temperature. As temperature increases, the kinetic energy of the solvent molecules rises, leading to more frequent and energetic collisions with the solute. This increased energy helps to overcome the intermolecular forces holding the crystal lattice together, allowing more solute to dissolve.[9][10] This relationship is crucial for processes like crystallization, where controlled cooling of a saturated solution is used to produce crystals.

Quantitative Solubility Profile of β-D-Glucose

The following table summarizes the solubility of β-D-Glucose in various common laboratory solvents. Data has been compiled from authoritative sources and standardized for ease of comparison.

SolventTemperature (°C)SolubilityReference(s)
Water 0.5352.0 g/L[11]
25909 g/L (approx. 1 g/1.1 mL)[3][12]
301200 g/L[13]
905550 g/L (5.55 g/mL)[3]
Dimethyl Sulfoxide (DMSO) Ambient~30 mg/mL (30 g/L)[7]
Dimethylformamide (DMF) Ambient~20 mg/mL (20 g/L)[7]
Ethanol Ambient~0.3 mg/mL (0.3 g/L)[7]
Ethanol/Water Mixtures VariousSolubility decreases significantly with increasing ethanol concentration.[9][10]
Methanol AmbientPoorly soluble[1]
Acetic Acid AmbientSoluble[1]
Pyridine (Hot) HotSoluble[12]
Ether AmbientInsoluble[12]

Note: Solubility values can vary slightly based on the specific crystalline form (anomer) of glucose and the precise experimental conditions.

Standard Protocol for Experimental Solubility Determination

Determining solubility accurately is a critical task in many research and development settings. The isothermal equilibrium (or "shake-flask") method is a robust and widely accepted technique.[14] This protocol is designed to be a self-validating system, ensuring the attainment of true thermodynamic equilibrium.

4.1 Principle: An excess amount of the solid solute (β-D-Glucose) is agitated in the solvent of interest at a constant, controlled temperature for a sufficient period to allow the solution to reach saturation (equilibrium). After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical method.

4.2 Step-by-Step Methodology:

  • Preparation of Materials:

    • Solute: Use high-purity, crystalline β-D-Glucose. Characterize the solid phase (e.g., by XRPD) before the experiment.[15]

    • Solvent: Use high-purity, analytical grade solvent.

    • Vessels: Use inert, sealable glass vials or flasks.

  • Equilibration:

    • Expert's Rationale: This is the most critical step. Insufficient time will lead to an underestimation of solubility. The goal is to ensure the rate of dissolution equals the rate of precipitation.

    • Add an excess amount of β-D-Glucose to a series of vials containing the chosen solvent. "Excess" means enough solid remains undissolved at the end of the experiment.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath or incubator set to the desired temperature (e.g., 25 °C ± 0.1 °C).

    • Agitate the samples continuously.

    • To validate equilibrium, samples should be collected at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between successive time points.[15]

  • Phase Separation:

    • Expert's Rationale: It is crucial to separate the saturated solution from the excess solid without altering the temperature or concentration.

    • Stop agitation and allow the excess solid to settle while maintaining the constant temperature.

    • Withdraw an aliquot of the clear supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any fine particulates.

  • Analysis of Saturated Solution:

    • Expert's Rationale: The choice of analytical method depends on the required precision and the nature of the solvent. Gravimetric analysis is simple and effective for non-volatile solutes in volatile solvents.

    • Immediately transfer the filtered aliquot into a pre-weighed, tared vial.

    • Accurately weigh the vial containing the solution to determine the mass of the saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the glucose.

    • Once all solvent is removed and the vial has returned to room temperature in a desiccator, weigh the vial again to determine the mass of the dissolved glucose.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility ( g/100 g solvent) = [ (Mass of dissolved glucose) / (Mass of saturated solution - Mass of dissolved glucose) ] x 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

G Workflow for Isothermal Solubility Determination A 1. System Preparation Add excess β-D-Glucose to solvent in sealed vials. B 2. Isothermal Equilibration Agitate at constant temperature (e.g., 24-72h). A->B C 3. Equilibrium Check Analyze aliquots over time. Is concentration stable? B->C C->B  No, continue agitation D 4. Phase Separation Filter supernatant at temperature to remove excess solid. C->D  Yes E 5. Quantitative Analysis Determine mass of solute and solvent (e.g., Gravimetric). D->E F 6. Calculate Solubility Express as g/100g solvent or other units. E->F

Sources

A Comprehensive Technical Guide to the Natural Abundance and Sources of β-D-Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

β-D-Glucose is the most abundant monosaccharide in nature, serving as the cornerstone for cellular energy and the fundamental building block for the most prevalent structural biopolymer, cellulose.[1][2] Its stereospecific configuration dictates its biological functions and its prevalence over other isomers. This guide provides an in-depth exploration of the natural occurrence and diverse sources of β-D-Glucose, from its polymeric forms in structural and storage polysaccharides to its free state in plants. We will delve into the industrial-scale manufacturing processes, its central role in metabolic pathways, and the standard methodologies for its extraction and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal biomolecule.

Foundational Principles: The β-D-Glucose Molecule

D-glucose, an aldohexose (C₆H₁₂O₆), primarily exists in a cyclic pyranose ring structure in aqueous solutions.[3][4] This cyclization results in the formation of a new stereocenter at the anomeric carbon (C-1), giving rise to two distinct diastereomers, or anomers: α-D-glucose and β-D-glucose.[4][5]

The distinction lies in the orientation of the hydroxyl (-OH) group on the anomeric carbon. In the β-anomer, the -OH group is on the same side of the ring as the CH₂OH group (C-6), occupying an equatorial position in the stable chair conformation.[6][7] Conversely, in the α-anomer, the anomeric -OH group is on the opposite side, in an axial position.[6][7]

This equatorial positioning in β-D-glucose minimizes steric hindrance, rendering it the more stable and, consequently, the more abundant anomer in nature.[8] In an aqueous solution at equilibrium, D-glucose consists of approximately 64% β-anomer and 36% α-anomer, with a negligible amount in the open-chain form.[8][9] This inherent stability is a primary reason why β-D-glucose is the preferred building block for major structural polysaccharides.[4]

Natural Sources and Abundance of β-D-Glucose

β-D-glucose is ubiquitous in the biosphere, primarily locked within complex polymers. Its free form is also found widely, particularly in plants.

Structural Polysaccharides: The Cellulose Backbone

The most significant reservoir of β-D-glucose is cellulose , the most abundant organic polymer on Earth.[10][11] Cellulose is an unbranched, linear polymer composed of thousands of D-glucose units covalently linked by β-1,4-glycosidic bonds .[8][10] This specific linkage allows the long chains to remain straight and pack closely together, forming rigid microfibrils stabilized by extensive intermolecular hydrogen bonding.[10] This architecture provides the structural integrity of plant cell walls.[4] While humans cannot digest cellulose due to the lack of enzymes (cellulases) capable of hydrolyzing β-1,4 linkages, it is a critical source of glucose for herbivores and microorganisms that possess these enzymes.[10][12]

Storage Polysaccharides: Precursors to Glucose

While composed of α-D-glucose units, storage polysaccharides are a major indirect source of glucose, which, upon release, establishes the natural α/β equilibrium.

  • Starch: The primary energy reserve in plants, starch is a homopolymer of glucose found as granules in seeds, tubers, and grains.[10] It consists of two components: amylose, a linear polymer of α-1,4 linked glucose units, and amylopectin, a highly branched polymer with both α-1,4 and α-1,6 glycosidic linkages.[10] Hydrolysis of starch is the principal source of dietary glucose for humans.

  • Glycogen: The main form of stored glucose in animals and fungi, glycogen is structurally similar to amylopectin but more extensively branched.[3][7] It is stored primarily in the liver and muscles, where it can be rapidly broken down (glycogenolysis) to release glucose into the bloodstream to meet energy demands.[4]

Disaccharides and Free Monosaccharides

β-D-glucose is also a constituent of many disaccharides and is found in its free, monomeric form.

  • Disaccharides: These consist of two monosaccharides joined by a glycosidic bond.[1] Key examples include lactose (galactose + glucose linked by a β-1,4 bond) found in milk and sucrose (glucose + fructose linked by an α-1,β-2 bond) found in sugar cane and sugar beets.[13]

  • Free Glucose: Glucose occurs in its free state in various plant parts, notably in fruits, honey, and plant sap.[14][15] The concentration varies significantly among different species and with ripeness.

Food SourceTotal Glucose ( g/100g )Total Fructose ( g/100g )Total Sucrose ( g/100g )
Apple (raw)2.46.91.9
Banana (raw)5.93.44.2
Grapes (raw)7.28.10.2
Sweet Corn (raw)3.41.93.4
Honey35.840.91.4
Dates (Deglet Noor)33.732.00.5
Data compiled from various food composition databases. Values can vary based on cultivar and ripeness.[16][17]

Industrial Production of Glucose

The commercial production of glucose is a large-scale biotechnological process that relies on the enzymatic hydrolysis of starch.[18][19] The primary feedstocks are starch-rich crops such as corn, wheat, potatoes, and rice.[19][20]

The process is typically a two-stage enzymatic conversion:[18][21]

  • Liquefaction: A starch slurry is treated with thermostable α-amylase at high temperatures. This enzyme randomly cleaves the internal α-1,4 glycosidic bonds of the starch polymers, breaking them down into shorter-chain dextrins and reducing the viscosity of the slurry.[20][21]

  • Saccharification: The dextrin solution is then cooled and treated with glucoamylase . This enzyme hydrolyzes both α-1,4 and α-1,6 linkages from the non-reducing ends of the dextrin chains, releasing individual glucose molecules.[18][20]

Following saccharification, the resulting glucose syrup undergoes extensive purification, including filtration to remove proteins and fibers, decolorization with activated carbon, and deionization to remove mineral salts, achieving a purity of over 99%.[18][20] The purified syrup can be sold as liquid glucose or further processed through crystallization to produce solid dextrose (D-glucose).[20]

Metabolic Significance and Core Pathways

β-D-glucose occupies a central position in cellular metabolism, serving as the primary fuel for the production of ATP, the energy currency of the cell.[1][5][22]

  • Cellular Uptake: Glucose enters cells via specific glucose transporter (GLUT) proteins.[4][5]

  • Phosphorylation: Once inside the cell, it is immediately phosphorylated by hexokinase or glucokinase to form glucose-6-phosphate (G6P). This step traps glucose within the cell and primes it for metabolism.[5]

  • Glycolysis: G6P enters the glycolytic pathway, a series of ten enzymatic reactions that convert one molecule of glucose into two molecules of pyruvate, yielding a net gain of ATP and NADH.[5][22]

  • Glycogenesis & Glycogenolysis: In times of energy surplus, glucose is stored as glycogen (glycogenesis). When energy is needed, glycogen is broken down to release glucose (glycogenolysis).[4][5]

  • Pentose Phosphate Pathway (PPP): This alternative metabolic route for G6P generates NADPH, which is crucial for reductive biosynthesis and combating oxidative stress, and produces precursors for nucleotide synthesis.[3]

Glucose_Metabolism cluster_storage Energy Storage cluster_pathways Metabolic Pathways Glycogen Glycogen G6P Glucose-6-Phosphate Glycogen->G6P Glycogenolysis Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PPP Pentose Phosphate Pathway TCA TCA Cycle Glucose β-D-Glucose (Bloodstream) Glucose->G6P Hexokinase/ Glucokinase G6P->Glycogen Glycogenesis G6P->Glycolysis G6P->PPP Pyruvate->TCA

Caption: Central role of β-D-Glucose in major metabolic pathways.

Experimental Methodologies

Extraction and Purification from Natural Sources

Extracting carbohydrates from natural sources, such as plant material, is a foundational step for analysis.

Protocol: Water Extraction and Alcohol Precipitation

  • Homogenization: Mill the dried source material (e.g., leaves, seeds) into a fine powder to increase surface area.

  • Aqueous Extraction: Suspend the powder in distilled water (e.g., 1:10 w/v) and heat (e.g., 80-90°C) with constant stirring for 1-2 hours to solubilize carbohydrates.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 5000 x g for 15 minutes) to pellet insoluble debris. Collect the supernatant.

  • Deproteinization (Optional): Use methods like the Sevag reagent to remove protein contaminants if necessary.

  • Alcohol Precipitation: Add ethanol (95%) to the supernatant to a final concentration of 70-80% (v/v) and let it stand at 4°C overnight. This precipitates the larger polysaccharides while smaller monosaccharides and oligosaccharides remain in solution.[23]

  • Isolation: Centrifuge to collect the precipitated polysaccharides. The supernatant can be concentrated to analyze free monosaccharides like glucose.

More advanced methods such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed to improve efficiency and yield.[23]

Quantification Methods

Accurate quantification of β-D-glucose is critical in research and clinical settings.

  • Enzymatic Assays: These methods offer high specificity. The glucose oxidase-peroxidase (GOPOD) method is widely used. Glucose oxidase specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[24][25] The H₂O₂ produced then reacts with a chromogenic substrate in the presence of peroxidase, and the resulting color change is measured spectrophotometrically, which is directly proportional to the glucose concentration.[25]

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying various sugars in a complex mixture.[26] Samples are passed through a specialized column (e.g., an amino-propyl column) that separates carbohydrates based on their physicochemical properties. Detection is often achieved using a refractive index (RI) detector or through pre-column derivatization for UV or fluorescence detection.[26]

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A1 Natural Source (e.g., Plant Tissue) A2 Extraction & Purification (e.g., Water/Alcohol) A1->A2 B1 Enzymatic Assay (Glucose Oxidase) A2->B1 B2 HPLC Analysis A2->B2 B3 Quantification B1->B3 Spectrophotometry B2->B3 Chromatogram (Peak Integration)

Caption: Generalized workflow for the quantification of glucose.

Applications in Research and Drug Development

The fundamental nature of β-D-glucose makes it indispensable in scientific and pharmaceutical applications.

  • Cell Culture: It is a primary energy source and a mandatory component of virtually all cell culture media, sustaining cell growth and viability for research, biopharmaceutical production, and tissue engineering.

  • Biotechnological Production: It serves as a key fermentation substrate for microorganisms in the production of biofuels (e.g., ethanol), organic acids, and other biochemicals.[5][19]

  • Pharmaceutical Excipient: Glucose and its derivatives are used in pharmaceutical formulations as fillers, binders, and viscosity controllers.[27]

  • Drug Development: Glucose derivatives, such as β-D-Glucose Pentaacetate, are explored for advanced applications. They can be used in prodrug design to improve drug delivery, as agents to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), and as components in controlled-release drug systems .[28]

Conclusion

β-D-Glucose is a molecule of unparalleled biological importance. Its abundance is a direct consequence of its stereochemical stability, which makes it the preferred monomer for cellulose, the Earth's primary structural material. It is also the central hub of energy metabolism in nearly all life forms. From its natural origins in plants to its large-scale industrial production and critical role in biomedical research, a thorough understanding of β-D-glucose remains fundamental to advancing the fields of biochemistry, drug development, and biotechnology.

References

  • Beta-D-Glucose: Uses, Interactions & Mechanism of Action Explained - Sarchem Labs. (2025, January 31). Sarchem Labs. [Link]

  • Method for industrial production of glucose - Syrup Machine. (2018, June 25). Doing Holdings - Henan Jinrui. [Link]

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  • Glycosidic bond (article) | Carbohydrates - Khan Academy. (n.d.). Khan Academy. [Link]

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  • GLUCOSE METABOLISM. (n.d.). Wiley. [Link]

  • Structure, Classification, and Functions of Carbohydrates - LND College, Motihari. (n.d.). LND College. [Link]

  • 24.8: Disaccharides and Glycosidic Bonds - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. [Link]

  • Glucose metabolism: study of pathways, enzymes and metabolites - Interchim – Blog. (2023, February 15). Interchim. [Link]

  • Study on detection methods for glucose in biological samples. (2016, April 27). International Journal of Diabetes in Developing Countries. [Link]

  • Glucose | Health and Medicine | Research Starters - EBSCO. (n.d.). EBSCO. [Link]

  • Glucose: Detection and analysis. (2015, April 23). ResearchGate. [Link]

  • Biochemical Properties of Carbohydrates - The Medical Biochemistry Page. (2025, October 24). The Medical Biochemistry Page. [Link]

  • Improvement of the Force Field for β-d-Glucose with Machine Learning. (2021, November 5). MDPI. [Link]

  • BLOOD GLUCOSE AND ENZYME ANALYSIS METHODS OF BLOOD GLUCOSE. (n.d.). Theseus. [Link]

  • Blood Glucose - Clinical Methods - NCBI Bookshelf. (2025, January 15). National Center for Biotechnology Information. [Link]

  • 20.7: Some Important Polysaccharides Based on Glucose - Chemistry LibreTexts. (2023, August 4). Chemistry LibreTexts. [Link]

  • How do plants get the beta glucose in their cellulose? Do they convert them from alpha... - Quora. (2021, August 4). Quora. [Link]

  • Top 10 Foods Highest in Glucose. (2024, November 10). My Food Data. [Link]

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Methodological & Application

GOD-POD method for β-D-Glucose quantification protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Determination of β-D-Glucose using the GOD-POD Coupled Enzyme Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

Accurate quantification of glucose is fundamental in diverse fields, from clinical diagnostics for managing diabetes mellitus to monitoring industrial bioprocesses.[1][2] Among the various techniques available, enzymatic methods are favored for their high specificity and sensitivity.[1][3] The Glucose Oxidase-Peroxidase (GOD-POD) method, first described by Trinder, is a robust and widely adopted colorimetric assay for the specific measurement of β-D-glucose.[1][4]

The assay's principle is based on a two-step coupled enzymatic reaction:

  • Glucose Oxidase (GOD) Reaction: Glucose oxidase specifically catalyzes the oxidation of β-D-glucose, in the presence of molecular oxygen, to produce D-gluconic acid and hydrogen peroxide (H₂O₂).[2][5][6]

  • Peroxidase (POD) Reaction: The H₂O₂ generated in the first step is then used by peroxidase to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine and phenol, or o-dianisidine).[1][7] This oxidation reaction produces a colored product whose intensity is directly proportional to the initial glucose concentration.[1][7]

The resulting colored quinoneimine dye is measured spectrophotometrically, typically between 500-550 nm, and the glucose concentration is determined by comparing the sample's absorbance to a standard curve prepared with known glucose concentrations.[1][2][8]

Figure 1: Enzymatic cascade of the GOD-POD method.

Materials and Reagents

Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 505 nm.[2][8]

  • Calibrated micropipettes and tips.

  • Water bath or incubator set to 37°C.[1][2]

  • Vortex mixer.

  • Test tubes or 96-well microplate.

  • Centrifuge (for sample preparation).

Reagents
  • Glucose Oxidase (GOD): From Aspergillus niger.

  • Peroxidase (POD): From horseradish.

  • 4-Aminoantipyrine (4-AA)

  • Phenol

  • β-D-Glucose: Anhydrous, for standard preparation.

  • Phosphate Buffer: 0.1 M, pH 7.0.[1]

  • Sample Material: Serum, plasma, or other biological fluids.[2]

  • Deionized Water (ddH₂O)

  • (Optional) Sodium Fluoride: As an antiglycolytic agent for blood sample collection.[2]

Causality Note: The purity of enzymes and reagents is critical for assay success. Ensure enzymes are stored correctly (e.g., at -20°C) to maintain activity.[5] A phosphate buffer at pH 7.0 provides an optimal and stable environment for the coupled enzymatic reactions.

Reagent Preparation

1. 0.1 M Phosphate Buffer (pH 7.0):

  • Prepare solutions of 0.1 M Na₂HPO₄ and 0.1 M NaH₂PO₄.

  • Mix them, monitoring with a pH meter, until a pH of 7.0 is achieved.

2. Glucose Standard Stock Solution (e.g., 100 mg/dL or 5.55 mmol/L):

  • Accurately weigh 100 mg of anhydrous β-D-glucose.

  • Dissolve in 100 mL of deionized water.

  • Allow the solution to stand for several hours to allow for mutarotation to reach equilibrium.[9]

3. GOD-POD Working Reagent:

  • This is the most critical reagent and should be prepared fresh before use and protected from light.[8][10]

  • To prepare 100 mL of working reagent, dissolve the following in 0.1 M Phosphate Buffer (pH 7.0):

    • Glucose Oxidase (GOD): ~10-15 U/mL
    • Peroxidase (POD): ~1-2 U/mL
    • 4-Aminoantipyrine: ~0.5 mmol/L
    • Phenol: ~5 mmol/L

Self-Validation Note: The exact concentrations of enzymes and chromogens can be optimized. Commercial kits often provide a pre-mixed powder or two separate stable solutions that are combined before use.[4][8] Always follow the manufacturer's specific instructions if using a commercial kit.

Reagent ComponentTypical Final ConcentrationPurpose
Phosphate Buffer0.1 M, pH 7.0Maintains optimal pH for enzyme activity
Glucose Oxidase10-15 U/mLCatalyzes glucose oxidation
Peroxidase1-2 U/mLCatalyzes color development
4-Aminoantipyrine0.5 mmol/LChromogenic acceptor
Phenol5 mmol/LChromogenic coupler

Experimental Protocol

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare GOD-POD Working Reagent Pipette Pipette Reagent, Blank, Standards, and Samples ReagentPrep->Pipette StdPrep Prepare Glucose Standards (Serial Dilution) StdPrep->Pipette SamplePrep Prepare Samples (e.g., Centrifuge Plasma) SamplePrep->Pipette Incubate Incubate at 37°C for 10-15 min Pipette->Incubate Read Measure Absorbance at 505 nm Incubate->Read Plot Plot Standard Curve (Absorbance vs. Concentration) Read->Plot Calculate Calculate Sample Concentration Plot->Calculate

Figure 2: General experimental workflow for the GOD-POD assay.

Sample Preparation
  • Serum/Plasma: Collect blood in appropriate tubes. If using whole blood, use a tube containing an anti-glycolytic agent like sodium fluoride to prevent falsely low glucose readings.[2] Centrifuge the sample at ~2000 g for 10-15 minutes to separate plasma or serum.[2][8] The clear supernatant is used for the assay.

  • Other Samples: For tissue homogenates or cell culture media, clarify by centrifugation to remove particulate matter. Samples may require dilution with phosphate buffer to fall within the linear range of the assay.

Standard Curve Preparation
  • Using the 100 mg/dL Glucose Standard Stock, prepare a series of dilutions in deionized water to create standards of known concentrations (e.g., 0, 25, 50, 75, 100 mg/dL).

  • The "0" standard will serve as the reagent blank.

Assay Procedure (Test Tube Method)
  • Label three sets of clean, dry test tubes: "Blank," "Standard," and "Test."

  • Pipette reagents according to the table below:

ReagentBlank TubeStandard TubesTest Tubes
GOD-POD Working Reagent1.0 mL1.0 mL1.0 mL
Deionized Water (Blank)10 µL--
Glucose Standard-10 µL-
Sample--10 µL
  • Mix the contents of each tube thoroughly by vortexing.

  • Incubate all tubes at 37°C for 10-15 minutes or at room temperature for 30 minutes.[1][2] Causality Note: Incubation allows the enzymatic reactions to proceed to completion. The 37°C temperature is optimal for GOD activity, leading to a shorter incubation time.

  • After incubation, measure the absorbance (Optical Density, OD) of the standards and the test samples against the reagent blank at 505 nm.[2][8] The color is typically stable for up to 60 minutes.[1][11]

Data Analysis and Calculation

  • Subtract the Blank Absorbance: Subtract the absorbance of the Blank (OD_Blank) from the absorbance readings of all standards and test samples.

  • Generate the Standard Curve: Plot the blank-corrected absorbance of each standard on the Y-axis against its known glucose concentration on the X-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.

  • Calculate Sample Glucose Concentration: Use the blank-corrected absorbance of your test sample (OD_Test) and the equation from the standard curve to calculate the glucose concentration.[2]

    Concentration (mg/dL) = (OD_Test - OD_Blank) / (OD_Standard - OD_Blank) * Concentration_Standard [2]

    If a full standard curve is used, the concentration can be calculated from the linear regression equation:

    Concentration (mg/dL) = (Absorbance_of_Sample - c) / m

    Where 'm' is the slope and 'c' is the y-intercept of the standard curve.

    Remember to multiply the final result by any dilution factor used during sample preparation.

Troubleshooting and Considerations

  • Specificity: The GOD enzyme is highly specific for β-D-glucose.[5]

  • Interfering Substances: High concentrations of reducing agents like ascorbic acid (Vitamin C), uric acid, and bilirubin can interfere with the peroxidase reaction by competing with the chromogen, potentially leading to falsely low results.[2][11]

  • Linearity: The assay is linear up to a certain glucose concentration (e.g., 500-600 mg/dL).[3][11] If a sample's absorbance exceeds the highest point on the standard curve, it must be diluted and re-assayed.

  • Sample Quality: Hemolyzed samples should be avoided as components released from red blood cells can interfere with the assay.[1]

ProblemPotential CauseSolution
Low Absorbance Readings Inactive enzymes (improper storage).Use fresh reagents; ensure enzymes are stored at -20°C.
Incorrect wavelength used.Verify spectrophotometer is set to 505 nm (or as specified).
High Blank Reading Contaminated reagents or water.Prepare fresh reagents with high-purity water.
Reagent exposed to light for too long.Protect the GOD-POD working reagent from light.
Poor Linearity (R² < 0.99) Pipetting errors.Use calibrated pipettes; ensure proper technique.
Incorrect standard dilutions.Carefully prepare fresh standards.
Inconsistent Results Temperature fluctuations during incubation.Ensure a stable incubation temperature.
Reading absorbance outside the stable window.Read all samples within the recommended timeframe (e.g., 60 mins).

References

  • LaboratoryTests.org. (2022). GOD-POD Method For The Estimation Of Blood Glucose. [Link]

  • Atlas Medical. (n.d.). Glucose (Mono Reagent) (GOD/POD method). [Link]

  • Dittmar, M., & Sahoo, A. (2025). Peroxidase-Coupled Glucose Method. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Medical Treasure. (2020). Estimation of Plasma Glucose by GOD POD method. YouTube. [Link]

  • Hui, Y. H., & Preedy, V. R. (2012). The Glucose Oxidase-Peroxidase Assay for Glucose. In: Dietary Sugars: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. [Link]

  • Assay Genie. (n.d.). Technical Manual Glucose (Glu) Colorimetric Assay Kit (GOD-POD Method). [Link]

  • Megazyme. (2022). D-Glucose Assay Kit (GOPOD Format) K-GLUC. YouTube. [Link]

  • NZYTech. (n.d.). D-Glucose GOD-POD, colorimetric method. [Link]

  • Coral Clinical Systems. (n.d.). GLUCOSE (5 Min.) (GOD/POD, Enzymatic). [Link]

  • Scribd. (n.d.). GOD-POD Method for Glucose Estimation. [Link]

  • Sharma, S. P., et al. (2017). Comparison of Glucose Levels using Glucometer and GOD-POD method in Diabetic Patients. International Journal of Clinical Biochemistry and Research. [Link]

  • ResearchGate. (2020). Interference Study of Glucose Level Measurements using Glucometers based on Glucose Oxidase. [Link]

  • Elabscience. (n.d.). Glucose (Glu) Colorimetric Assay Kit (GOD-POD Method). [Link]

  • YouTube. (2016). Glucose Assay demonstration using o-danisidine. [Link]

  • MJAFI. (2000). METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic β-D-Glucose Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enzymatic β-D-Glucose assays. This guide is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their glucose measurements. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot effectively and generate high-quality, reproducible data.

Core Principles: The Glucose Oxidase-Peroxidase (GOPOD) Reaction

The most common enzymatic method for β-D-Glucose determination is the Glucose Oxidase-Peroxidase (GOPOD) coupled reaction. Understanding this pathway is critical for troubleshooting. The process occurs in two main steps[1][2]:

  • Glucose Oxidase (GOX) Step: Glucose oxidase specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). Oxygen is consumed in this step.

  • Peroxidase (POD) Step: In the presence of peroxidase, the H₂O₂ produced reacts with a chromogen (e.g., o-dianisidine or 4-aminoantipyrine) to produce a colored product. The intensity of this color, measured spectrophotometrically, is directly proportional to the initial glucose concentration[1][2][3].

Because glucose in solution exists as an equilibrium of α and β anomers, the consumption of β-D-glucose by GOX shifts the equilibrium, allowing for the eventual measurement of all D-glucose in the sample[1].

GOPOD_Pathway cluster_reactants Glucose β-D-Glucose + O₂ Gluconolactone D-Glucono-δ-lactone + H₂O₂ Glucose->Gluconolactone Glucose Oxidase (GOX) H2O2 H₂O₂ Chromogen_R Reduced Chromogen invis1 Chromogen_R->invis1 H2O2->invis1 Chromogen_O Oxidized Chromogen (Colored) H2O H₂O invis1->Chromogen_O Peroxidase (POD) invis2

Caption: The GOPOD enzymatic reaction pathway.

Troubleshooting Guide

Encountering issues in an enzymatic assay is common. The key is a systematic approach to identify the root cause. This section is organized by common problems.

Troubleshooting_Workflow Start Problem Encountered (e.g., High Background) CheckControls 1. Review Controls (Blank, Standards, Samples) Start->CheckControls Reagents 2. Assess Reagents (Age, Storage, Preparation) CheckControls->Reagents Controls OK? Resolve Issue Resolved CheckControls->Resolve Controls reveal obvious error Protocol 3. Verify Protocol (Incubation, Wavelength, Pipetting) Reagents->Protocol Reagents OK? Reagents->Resolve Reagent issue identified Sample 4. Investigate Sample (Interference, Dilution, pH) Protocol->Sample Protocol OK? Protocol->Resolve Protocol error found Sample->Resolve Sample issue identified Consult Consult Technical Support Sample->Consult Sample OK? (No obvious cause)

Sources

common pitfalls in preparing stable isotope-labeled glucose standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Preparation Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the critical failure points in the preparation and handling of stable isotope-labeled glucose standards (


C, 

H/D). In metabolic flux analysis (MFA) and quantitative mass spectrometry (MS), the accuracy of your data is linearly dependent on the accuracy of your standard.

A "99% enriched" label does not guarantee 99% accuracy in your final concentration if physical and chemical pitfalls are ignored. This guide synthesizes field-proven methodologies to ensure your standards are robust, stable, and accurate.

Module 1: The Hygroscopicity Trap (Physical Preparation)

Issue: Users frequently report concentration discrepancies (typically 1–5% lower than calculated) when preparing aqueous stocks directly from the vial.

Root Cause: D-Glucose is hygroscopic. While not as aggressive as some salts, the amorphous surface of lyophilized glucose absorbs atmospheric moisture, especially at relative humidity (RH) >75%. Weighing "10.0 mg" of powder may actually be 9.6 mg of glucose and 0.4 mg of water.

Troubleshooting Protocol

Q: How do I ensure the mass I weigh is actually glucose?

A: You must normalize the water content. Do not assume the commercial vial contains dry weight.

  • The "Gold Standard" Drying Method (Recommended for Primary Stocks):

    • Transfer the labeled glucose to a pre-weighed, acid-washed glass vial.

    • Dry under vacuum (0.1 mbar) at 60°C for 24 hours.

    • Equilibrate to room temperature in a desiccator before weighing.

    • Why? This removes surface-adsorbed water, ensuring the mass you weigh corresponds to the molecular weight of the glucose itself.

  • The qNMR Validation Method (Alternative):

    • If drying is not feasible, dissolve the standard "as is" and quantify the precise concentration using quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., maleic acid or benzoic acid), provided you have access to a verified method.

Module 2: The Stability Trap (Chemical & Biological)

Issue: Stock solutions show degradation products or loss of isotopic label over time.

Root Cause A: Biological Contamination. Glucose is a universal carbon source. Non-sterile aqueous solutions at room temperature will support bacterial growth within hours, altering concentration and producing lactate/acetate artifacts.

Root Cause B: Deuterium Exchange (Specific to


H-Glucose). 
  • Hydroxyl groups (-OD): Deuterium on oxygen atoms exchanges instantly with protons in water.[1] You cannot keep -OD labels in aqueous solution.

  • C1-Proton (Anomeric): The deuterium at Carbon-1 (C1) is "semi-labile."[1] Glucose undergoes mutarotation (ring-opening to aldehyde form and re-closing).[1] This process, catalyzed by acids/bases, allows the C1 proton to exchange with the solvent.[1]

Troubleshooting Protocol

Q: How do I store my stock solutions to prevent degradation?

A: Follow the "Zero-Growth" Protocol :

  • Solvent Choice:

    • For immediate use: Dissolve in LC-MS grade water.

    • For storage: Dissolve in 50:50 Water:Acetonitrile (if compatible with downstream chromatography) to inhibit bacterial growth.

  • Sterilization:

    • Pass aqueous stocks through a 0.22 µm PVDF or PTFE filter into a sterile container.

    • Warning: Do not use Nylon filters for low concentrations as they can bind polar metabolites.

  • Temperature:

    • Store at -80°C in single-use aliquots.

    • Avoid repeated freeze-thaw cycles, which can precipitate localized concentration gradients.

Q: My [1-


H]-Glucose signal is decreasing. Why? 
A:  Check your pH. If your solvent is slightly acidic or basic, or if the sample sits at room temperature, mutarotation accelerates, washing out the deuterium at C1.
  • Fix: Keep solutions neutral (pH ~7) and cold (4°C) during processing. Analyze immediately after thawing.

Module 3: The Quantification Trap (Analytical)

Issue: The "Calculated Concentration" does not match the "Measured Concentration" on the Mass Spec.

Root Cause: Failure to correct for Purity and Isotopic Enrichment .

  • Chemical Purity: A standard might be 99%

    
    C enriched, but only 98% chemically pure (impurities: water, salts, synthesis byproducts).
    
  • Isotopic Purity: "99%

    
    C" means 1% is still 
    
    
    
    C. This shifts the molecular weight (MW) slightly from the theoretical maximum.
Data Table: Molecular Weight Correction

Example: U-


C Glucose (All 6 carbons labeled)
ParameterNatural Glucose (

C)
U-

C Glucose (Theoretical)
U-

C Glucose (Real World*)
Formula C

H

O


C

H

O

99%

C / 1%

C mix
Monoisotopic Mass 180.0634 Da186.0835 DaN/A (Mixture)
Average MW 180.156 Da186.110 Da~186.05 Da
Correction Factor 1.01.033Must calculate based on CoA

*Note: Real-world standards often contain isotopologues (e.g., M+5, M+4) listed in the Certificate of Analysis (CoA).

Troubleshooting Protocol

Q: How do I calculate the exact concentration?

A: Use the Gravimetric-Purity Correction Formula :



Where:

  • 
    : Mass weighed (g).
    
  • 
    : Chemical purity (decimal, e.g., 0.98).[2]
    
  • 
    : Fraction of water content (from CoA or drying data).
    
  • 
    : Effective molecular weight accounting for isotopic enrichment (weighted average of isotopologues).
    

Visual Workflows

Figure 1: The "Zero-Error" Standard Preparation Workflow

Caption: Step-by-step logic to minimize physical and chemical errors during stock generation.

StockPrep Start Start: Labeled Glucose Powder CheckCoA Review CoA: 1. Chemical Purity 2. Isotopic Enrichment 3. Water Content Start->CheckCoA DryDecision Is High Precision Required? CheckCoA->DryDecision Dry Dry under Vacuum (60°C, 24h) DryDecision->Dry Yes (>99% acc.) Weigh Weigh on Microbalance (Avoid static) DryDecision->Weigh No (Routine) Dry->Weigh Dissolve Dissolve in Solvent (Water/ACN) Weigh->Dissolve Filter Sterile Filter (0.22 µm) Prevent Bacterial Growth Dissolve->Filter Aliquot Aliquot & Freeze (-80°C) Single-use vials Filter->Aliquot Validate Validation: Check vs. NIST SRM 917c or qNMR Aliquot->Validate

Figure 2: Troubleshooting Signal Drift

Caption: Decision tree for diagnosing loss of signal or incorrect quantification in MS.

Troubleshooting Issue Issue: Signal Drift / Inaccurate Quant CheckBlank Check Blank: Is there signal? Issue->CheckBlank Contam Contamination: Injector carryover or contaminated solvent CheckBlank->Contam Yes CheckStd Check Standard: Is M+0 (unlabeled) high? CheckBlank->CheckStd No Degradation Degradation: Bacterial growth (Check storage) CheckStd->Degradation M+0 High Exchange D-Exchange: Solvent pH issue or Mutarotation CheckStd->Exchange Mass Shift (D loss) CalcError Calculation Error: Did not correct for Purity/Water CheckStd->CalcError Ratios Stable, Conc. Wrong

Frequently Asked Questions (FAQs)

Q1: Can I use benzoic acid to preserve my glucose standard like NIST does? A: For Mass Spectrometry (LC-MS), No . NIST SRM 917c uses benzoic acid because it is intended for clinical enzymatic assays or spectrophotometry. In LC-MS, benzoic acid can cause significant ion suppression or interfere with the chromatography of organic acids. Use sterile filtration and freezing (-80°C) instead.

Q2: Why does my U-


C Glucose show an M+5 peak? 
A:  This is likely due to incomplete enrichment during synthesis. "99% enrichment" is an average. Some molecules may have only 5 labeled carbons (M+5) instead of 6 (M+6). You must account for this "Mass Isotopomer Distribution" (MID) in your flux calculations to avoid underestimating pathway activity.

Q3: Can I store Deuterated Glucose in Methanol? A: Yes, but be aware that the hydroxyl hydrogens (-OH) will exchange with the methanol hydroxyls. The Carbon-bound deuteriums (C-D) are generally stable in methanol, provided the pH is neutral. Avoid protic solvents if you are specifically tracking the hydroxyl protons (which is rare in metabolomics).

References

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material® 917c (D-Glucose). Gaithersburg, MD.[3] [Link]

  • Hermann, G. et al. "Deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter." bioRxiv (2020).[4] [Link][3][4][5][6][7][8]

  • Jennings, E. Q. et al. "Targeted Metabolomic Methods for 13C Stable Isotope Labeling... Using LC–MS/MS." Methods in Molecular Biology. [Link]

Sources

reducing background noise in fluorescent glucose uptake assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in 2-NBDG and Fluorescent Glucose Analog Assays Lead Scientist: Dr. A. Vance, Senior Application Scientist Facility: Cellular Metabolism Optimization Core

Introduction: The "Sticky" Truth About Fluorescent Glucose

Welcome to the support center. If you are here, you are likely seeing high background fluorescence in your glucose uptake assays, making your data statistically insignificant or visually "muddy."

The Core Problem: The most common probe, 2-NBDG , is lipophilic. Unlike radiolabeled 2-DG, which is purely hydrophilic, the NBD fluorophore moiety causes the molecule to adhere non-specifically to cell membranes and plasticware. Furthermore, 2-NBDG is not trapped inside the cell as efficiently as 2-DG-6-phosphate.

This guide moves beyond the standard kit instructions to implement kinetic controls , chemical quenching , and rigorous validation steps to clean up your signal.

Module 1: The "Low-Noise" Protocol

Standard protocols often fail because they treat 2-NBDG like a radioactive tracer. It is not. It requires specific handling to maximize the Signal-to-Noise (S/N) ratio.

Step-by-Step Optimization Workflow
StepActionTechnical Rationale (The "Why")
1. Starvation Incubate cells in Glucose-Free, Serum-Free KRPH buffer for 30–60 mins.Removes competitive glucose. Serum proteins bind 2-NBDG, creating extracellular noise.
2. The Pulse Add 2-NBDG (typically 50–100 µM) for 15–30 mins at 37°C.Do not exceed 30 mins. 2-NBDG can efflux back out of the cell. Short incubation favors unidirectional transport.
3. The Stop Remove supernatant and immediately flood with Ice-Cold PBS .Drastically reduces GLUT transporter kinetics, "freezing" the uptake state.
4. The Wash Wash 3x with Ice-Cold PBS containing 1% BSA .Critical Step: BSA acts as a "sponge" to scavenge lipophilic 2-NBDG stuck to the outer membrane and plastic well walls.
5. The Read Read immediately in PBS.Fluorescence signal decays or leaks over time.[1]
Module 2: Advanced Background Suppression (The "Secret Weapons")

If the standard wash isn't enough, use these advanced techniques depending on your readout method.

A. Flow Cytometry: The Trypan Blue Quench

This is the gold standard for removing "false positive" signals from surface binding.

  • The Mechanism: Trypan Blue (TB) is a membrane-impermeable dye. It absorbs light in the green/yellow spectrum. When added to the cell suspension, it physically quenches the fluorescence of any 2-NBDG bound to the outside of the cell or present in dead cells, leaving only the true intracellular signal.

  • Protocol:

    • Perform uptake and wash as normal.

    • Resuspend cells in ice-cold PBS.

    • Just before acquiring data, add 0.002% - 0.2% Trypan Blue .

    • Run the sample.

  • Result: A massive shift in the negative control population to the left (lower fluorescence), significantly improving S/N.

B. Plate Readers: Background Subtraction Wells

Plate readers are notorious for high background because they read the plastic well bottom.

  • Protocol: Include "Cell-Free" wells that contain the exact concentration of 2-NBDG used in the assay. Wash these wells exactly as you wash the cell wells.

  • Calculation:

    
    
    
  • Note: If your cell-free wells are glowing brightly, your washing technique is insufficient. Switch to the BSA-wash method mentioned in Module 1.

Module 3: Validation (Is it Real Uptake?)

You cannot publish 2-NBDG data without proving it is GLUT-mediated. The probe is known to enter cells via non-specific diffusion in some cell lines.

The Specificity Check: You must run a negative control pre-treated with a GLUT inhibitor. If the inhibitor does not reduce the signal, your signal is noise (non-specific binding), not uptake.

InhibitorTarget MechanismConcentrationUsage Note
Cytochalasin B Competitive Inhibitor (Class I GLUTs)10–20 µMAdd 15 mins before 2-NBDG pulse.
Phloretin Blocks Glucose Transport100–300 µMBroad spectrum; useful if Cytochalasin B fails.[2]
Cold Glucose Competitive Substrate10–20 mMHigh molar excess of unlabeled D-glucose outcompetes 2-NBDG.
Module 4: Visualizing the Logic
Figure 1: The Optimized Assay Workflow

A logic flow for minimizing noise during the experimental procedure.

G cluster_read Readout Specific Steps Start Start: Cell Prep Starve Glucose/Serum Starvation (30-60 min) Start->Starve Pulse 2-NBDG Pulse (15-20 min @ 37°C) Starve->Pulse Up-regulates GLUTs Stop STOP: Ice Cold PBS Pulse->Stop Freezes kinetics Wash Wash: PBS + 1% BSA (Removes sticky probe) Stop->Wash Flow Flow Cytometry: Add Trypan Blue (Quench) Wash->Flow Plate Plate Reader: Subtract Cell-Free Wells Wash->Plate Analyze Data Analysis Flow->Analyze Plate->Analyze

Caption: Workflow emphasizing the critical "Stop" and "Wash" phases to reduce background noise before data acquisition.

Figure 2: Troubleshooting Decision Tree

How to diagnose the source of your background noise.

G Problem High Background Signal Check1 Is the 'No Cell' control high? Problem->Check1 Yes1 Plastic Binding Issue Check1->Yes1 Yes No1 Cellular Issue Check1->No1 No Action1 Action: Use BSA in wash buffer or switch plate type Yes1->Action1 Check2 Does Cytochalasin B reduce the signal? No1->Check2 Yes2 Signal is Real (GLUT-mediated) Check2->Yes2 Yes No2 Non-Specific Binding Check2->No2 No Action2 Action: Reduce 2-NBDG conc. Use Trypan Blue Quench (Flow) Check Cell Viability No2->Action2

Caption: Diagnostic logic to distinguish between plastic-binding noise, non-specific cellular binding, and true glucose uptake.

Module 5: Frequently Asked Questions (FAQ)

Q: My negative control (no 2-NBDG) has high fluorescence. Why? A: This is cellular autofluorescence .[3] Cells naturally fluoresce in the green spectrum (NADPH/FAD), especially when metabolically stressed (starved).

  • Fix: Always subtract the "Unstained Cell" RFU from your "Stained Cell" RFU. If using flow cytometry, use a viability dye to gate out dead cells, which are highly autofluorescent.

Q: Can I fix the cells after 2-NBDG incubation to read them later? A: No. 2-NBDG is a small molecule and is not covalently bound. It will leak out of the cell immediately upon permeabilization or prolonged storage. You must read live cells immediately.

Q: I see uptake, but Cytochalasin B doesn't block it. What does this mean? A: This indicates the uptake is transporter-independent . The probe is likely diffusing through a compromised membrane (dead cells) or sticking to the lipid bilayer. Your data is invalid.

  • Fix: Lower the 2-NBDG concentration (try 20–50 µM) and shorten the incubation time. Ensure cell viability is >90%.

Q: Is 2-NBDG better than the enzymatic (Glo) assays? A: For localization (seeing where glucose goes), 2-NBDG is better. For quantification (measuring how much), enzymatic assays (measuring 2-DG-6-Phosphate accumulation) are superior because they suffer less from the "leakage" and "stickiness" issues inherent to 2-NBDG.

References
  • Zou, C., et al. (2005).[4] 2-NBDG as a fluorescent indicator for direct glucose uptake measurement.[4][5][6][7][8][9][10] Journal of Biochemical and Biophysical Methods. Link

  • Yamada, K., et al. (2007). Measurement of glucose uptake and intracellular calcium concentration in single, living pancreatic beta-cells. Nature Protocols. Link

  • Cayman Chemical. (2023). Glucose Uptake Cell-Based Assay Kit (FITC) - Technical Manual. Link

  • Nibbering, P.H., et al. (2016). Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways. Scientific Reports. (Validating Trypan Blue Quenching). Link

  • BenchChem. (2025).[6][11] A Researcher's Guide: 2-NBDG vs. 2-DG for Measuring Glucose Uptake. Link

Sources

Technical Support Center: Troubleshooting Variability in ¹³C-Glucose Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ¹³C Metabolic Flux Analysis (MFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of variability in ¹³C-glucose metabolic flux analysis experiments. Our goal is to equip you with the expertise to not only identify the sources of variability but also to implement robust experimental and analytical practices to ensure the accuracy and reproducibility of your flux maps.

Introduction: The Challenge of Variability in ¹³C-MFA

Core Principles for Minimizing Variability

At its core, a robust ¹³C-MFA workflow is a self-validating system. This means incorporating checks and balances at each stage to ensure data integrity. The key pillars of a high-quality ¹³C-MFA experiment include:

  • Consistent and Controlled Cell Culture: Ensuring cells are in a metabolic and isotopic steady state is paramount for accurate flux calculations.[3][4][5]

  • Rapid and Effective Quenching: The goal is to instantly halt all enzymatic activity to preserve the metabolic state of the cells at the time of collection.[6]

  • Efficient and Reproducible Metabolite Extraction: The chosen method must consistently extract the metabolites of interest without degradation or loss.[7][8]

  • Precise and Accurate Analytical Measurement: Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) must be optimized for the sensitive and accurate detection of mass isotopomer distributions (MIDs).[4][9][10]

  • Rigorous Data Analysis and Model Validation: The computational model must accurately reflect the biological system, and the fit between simulated and experimental data must be statistically validated.[11][12][13]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Experimental Design and Cell Culture
Q1: My replicate samples show high variability in metabolite labeling patterns. What are the likely causes in my cell culture?

High variability between replicates often points to inconsistencies in the initial stages of the experiment. Here’s a breakdown of potential causes and solutions:

  • Failure to Achieve Isotopic Steady State: A core assumption for standard ¹³C-MFA is that the isotopic labeling of intracellular metabolites has reached a plateau.[3][11] If labeling is still progressing, even small differences in harvesting time between replicates can lead to significant variations in MIDs.

    • Solution: You must experimentally validate that an isotopic steady state has been reached. This involves a time-course experiment where you measure the isotopic labeling of key metabolites at several time points (e.g., 18 and 24 hours) after introducing the ¹³C-glucose tracer.[2] If the labeling is identical at the later time points, a steady state has been achieved.[2] If not, you may need to extend the labeling time or consider instationary MFA methods.[14]

  • Inconsistent Cell Growth Phase: Cells in different growth phases (e.g., lag, exponential, stationary) have distinct metabolic profiles. If your replicate cultures are not in the same growth phase, this will introduce variability.

    • Solution: Ensure that all cultures are in a state of balanced, exponential growth before introducing the ¹³C-labeled medium.[15] This can be achieved by closely monitoring cell density and subculturing at consistent intervals.

  • Inaccurate Cell Counting: Normalizing metabolite levels to cell number or biomass is a critical step.[15] Inaccuracies in this measurement will directly translate to variability in your final flux calculations.[15]

    • Solution: Use a reliable and consistent method for cell counting, such as a hemocytometer or an automated cell counter. Perform multiple counts per sample and ensure proper mixing before sampling.

Part 2: Sample Quenching and Metabolite Extraction
Q2: I'm concerned about metabolite leakage during quenching. How can I prevent this and ensure I'm getting an accurate snapshot of intracellular metabolism?

Metabolite leakage is a common and critical issue that can significantly skew your results. The primary cause is damage to the cell membrane during the quenching process.[6]

  • Inappropriate Quenching Solvent: Using 100% methanol can be too harsh for some cell types and can lead to substantial leakage.[6][8]

    • Solution: A solution of 60%-80% methanol in water is often a better choice.[8] For some cell types, 40% aqueous methanol at -25°C is preferable.[6] It is crucial to test different concentrations to find the optimal balance for your specific cells.[6]

  • Osmotic Shock: A large difference in osmolarity between the quenching solution and the intracellular environment can cause cells to lyse.[6]

    • Solution: Use an ice-cold isotonic solution, such as 0.9% saline, for washing steps to maintain cell integrity.[6][8]

  • Inefficient Quenching: If quenching is not instantaneous, metabolic activity can continue, altering the metabolite profile.

    • Solution: Ensure your quenching solution is at the correct, extremely low temperature (e.g., -40°C to -80°C) before adding the cells.[8] For adherent cells, minimize the time between removing the culture medium and adding the quenching solution. For suspension cultures, fast filtration is recommended over slow pelleting.[8]

Protocol: Rapid Quenching and Metabolite Extraction for Adherent Cells
  • Preparation: Pre-chill all solutions and equipment. Prepare the quenching solution (e.g., 80% methanol) and store it at -80°C.

  • Aspirate Medium: Quickly aspirate the culture medium from the plate.

  • Quench: Immediately add the ice-cold quenching solution to the plate. Place the plate on dry ice for 10 minutes.[7]

  • Scrape and Collect: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]

  • Extraction: Proceed with a two-phase liquid-liquid extraction (e.g., using a methanol/chloroform/water system) for a broad range of polar and non-polar metabolites.[8]

  • Centrifugation: Centrifuge the samples at a high speed to pellet cell debris.

  • Collect Supernatant: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[7]

  • Drying and Storage: Dry the supernatant under a vacuum and store the dried extracts at -80°C until analysis.[7]

Part 3: Analytical Measurement (GC-MS/LC-MS)
Q3: My mass spectrometry data shows inconsistent peak areas and mass isotopomer distributions. How can I optimize my GC-MS method for better precision?

Variability in MS data can arise from both the sample preparation and the instrument itself. Here are key areas to focus on for optimization:

  • Incomplete Derivatization (GC-MS): For GC-MS analysis, metabolites are often derivatized (e.g., with TBDMS) to make them volatile. Incomplete or inconsistent derivatization will lead to poor peak shapes and variable fragmentation patterns.

    • Solution: Optimize the derivatization reaction time, temperature, and reagent concentrations. Ensure that samples are completely dry before adding the derivatization agent, as water can interfere with the reaction.

  • Instrument Contamination and Column Bleed: A contaminated ion source or significant column bleed can increase background noise and interfere with the detection of low-abundance ions, affecting the accuracy of MIDs.

    • Solution: Regularly clean the ion source according to the manufacturer's instructions. Use high-quality, low-bleed "MS" designated columns and condition them properly before use.[16] Check for characteristic column bleed ions (e.g., m/z 207, 281 for siloxanes) in your baseline spectrum.[16]

  • Suboptimal MS Parameters: The choice of ionization energy, dwell time (in SIM mode), and mass analyzer settings can significantly impact sensitivity and resolution.

    • Solution: For targeted analysis, operate in Single Ion Monitoring (SIM) mode to improve data quality.[9] Optimize the ion dwell time to ensure an adequate number of data points across each peak without sacrificing sensitivity.[16] Experiment with different electron energies to maximize the abundance of your target ions.[16]

ParameterRecommendation for High-Precision ¹³C-MFARationale
GC Column Use a low-bleed, MS-certified column.Minimizes background noise and improves signal-to-noise ratio.[16]
Ion Source Temp. Optimize according to manufacturer and application.Affects fragmentation patterns and sensitivity.
Acquisition Mode Single Ion Monitoring (SIM) is preferred over Scan mode.Increases sensitivity and duty cycle for target ions, leading to more precise MID measurements.[9]
Dwell Time (SIM) Optimize for 15-20 data points across a chromatographic peak.Balances signal intensity with the need for accurate peak integration.
Electron Energy Typically 70 eV, but can be optimized.Can be adjusted to enhance the abundance of specific fragment ions.[16]
Part 4: Data Analysis and Flux Calculation
Q4: My flux map estimation results in a high sum of squared residuals (SSR), indicating a poor goodness-of-fit. What are the common causes and how can I troubleshoot this?

A high SSR is a red flag that your computational model does not accurately represent your biological system.[11] Troubleshooting a poor fit requires a systematic approach:

  • Inaccurate or Incomplete Metabolic Model: This is a primary cause of poor fits.[11][14] The model may be missing key reactions or contain incorrect atom transitions.

    • Solution: Scrutinize every reaction in your model for biological accuracy and relevance to your specific cell type and conditions.[11] Double-check all atom mappings. Re-evaluate any simplifying assumptions, such as neglecting minor pathways, which might be more active than you anticipated.[11] For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented.[11]

  • Incorrect Correction for Natural Isotope Abundance: The natural abundance of ¹³C and other isotopes in your metabolites and derivatizing agents must be accurately corrected for. Errors in this correction will lead to systematic errors in your MIDs and a poor model fit.

    • Solution: Use a well-validated algorithm for natural abundance correction.[17] It is good practice to report the raw, uncorrected mass isotopomer distributions alongside the corrected data to ensure transparency and allow for independent verification.[17]

  • Isotopic Impurities in the Labeled Substrate: The ¹³C-glucose you are using is not 100% pure. This impurity must be accounted for in your model.

    • Solution: Analyze the isotopic purity of your labeled substrate by MS and incorporate this information into your flux analysis software. Even small impurities can affect the calculated fluxes.[18]

Diagram: Troubleshooting a Poor Goodness-of-Fit

G cluster_model Model Checks cluster_data Data Checks cluster_assumptions Assumption Checks high_ssr High SSR (Poor Fit) check_model 1. Check Metabolic Model high_ssr->check_model check_data 2. Check Experimental Data high_ssr->check_data check_assumptions 3. Re-evaluate Assumptions high_ssr->check_assumptions reactions Verify Reactions & Atom Transitions check_model->reactions steady_state Confirm Isotopic Steady State check_data->steady_state minor_pathways Consider Minor Pathways check_assumptions->minor_pathways compartments Check Compartmentalization reactions->compartments refine_model Refine Model & Re-run Flux Estimation compartments->refine_model na_correction Verify Natural Abundance Correction steady_state->na_correction tracer_purity Check Tracer Purity na_correction->tracer_purity tracer_purity->refine_model cofactor_balance Review Cofactor Balancing minor_pathways->cofactor_balance cofactor_balance->refine_model

Caption: A logical workflow for troubleshooting a poor goodness-of-fit in ¹³C-MFA.

Conclusion: Towards Robust and Reproducible Fluxomics

Variability is an inherent challenge in ¹³C metabolic flux analysis, but it can be effectively managed through careful experimental design, rigorous execution, and thorough data validation. By treating your workflow as an integrated, self-validating system and by systematically troubleshooting issues as they arise, you can significantly enhance the confidence in your determined flux maps. This guide provides a framework for identifying and addressing common sources of variability, ultimately leading to more robust and reproducible scientific insights.

References

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  • 29 Creative Proteomics.

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Safety Operating Guide

beta-D-Glucose: Proper Disposal Procedures & Operational Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

While beta-D-Glucose is chemically non-toxic and often dismissed as "just sugar," improper disposal poses significant operational risks.[1] The two critical failure points in laboratory environments are Biological Oxygen Demand (BOD) overload in wastewater systems and combustible dust hazards in solid handling.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for researchers. It ensures your laboratory remains compliant with EPA effluent guidelines and prevents infrastructure damage caused by "bio-clogging" in plumbing systems.

Quick-Reference Operational Matrix
StateConditionDisposal MethodCritical Note
Solid Pure / DrySolid Waste Container Do not sweep vigorously; dust explosion risk .[1]
Liquid Trace (<1%)Sanitary Sewer Flush with ~100x volume of water.[1]
Liquid Conc. (>10%)Chemical Waste Container DO NOT DRAIN. High BOD violation.[1]
Mixed Bio-HazardAutoclave → Solid Waste Sterilize before disposal.[1]
Mixed Chem-HazardHaz-Waste Stream Classify by the contaminant (e.g., P-list).[1]

Scientific Rationale: The Invisible Risks

To build a self-validating safety culture, researchers must understand the causality behind these protocols.

The BOD Trap (Why you cannot pour syrup down the sink)

Municipal water treatment plants operate on a delicate biological balance. They use bacteria to break down organic matter.[2][3] When you dump concentrated glucose down the drain, you provide a massive food source for these bacteria.

  • The Mechanism: Bacteria consume glucose (

    
    ) and dissolved oxygen (
    
    
    
    ) to produce Carbon Dioxide (
    
    
    ) and Water (
    
    
    ).
  • The Calculation: A standard 1 Molar glucose solution contains ~180,000 mg/L of organic carbon.

  • The Limit: Most Publicly Owned Treatment Works (POTW) set a discharge limit of 250–300 mg/L for BOD.

  • The Result: Pouring 1 Liter of 1M glucose is equivalent to discharging 600 Liters of allowable wastewater. This spikes the BOD, depletes oxygen, kills aquatic life downstream, and can trigger fines for your facility.

The Combustible Dust Hazard

In its dry, powdered form, this compound is a Class ST-1 combustible dust.[1]

  • Minimum Ignition Energy (MIE): ~30–50 mJ.

  • Risk Scenario: A researcher drops a 1kg container, creating a cloud. A nearby static spark (from ungrounded equipment) ignites the cloud.

  • Prevention: Use wet-wiping methods for spills rather than dry sweeping.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired reagents, spilled solids, excess weighing powder.[1]

  • Assessment: Verify the solid is not contaminated with P-listed (acutely toxic) or U-listed chemicals.

  • Containment:

    • Do not dispose of loose powder in open trash bins (dust risk).

    • Place solid glucose in a sealed bag or secondary container.

  • Labeling: Label as "Non-Hazardous Waste - Glucose Solid."

  • Disposal: Place in the laboratory's general solid waste stream (trash) or non-hazardous chemical waste drum, depending on your facility's "unknown powder" policy.

    • Field Insight: Many facilities ban all white powders from regular trash to prevent janitorial staff panic. Check your local EHS policy.

Protocol B: Liquid Waste Disposal

Applicability: Stock solutions, cell culture media, reaction byproducts.[1]

Scenario B1: Dilute Solutions (< 1% w/v)
  • Action: Drain disposal is generally permissible.

  • Procedure:

    • Turn on the cold water tap to a moderate flow.

    • Slowly pour the solution into the sink.

    • Flush for 2 minutes after pouring to ensure the sugar clears the trap (preventing bacterial slime growth in the p-trap).

Scenario B2: Concentrated Solutions (> 10% w/v)
  • Action: Segregate as Non-Hazardous Chemical Waste.

  • Procedure:

    • Collect in a dedicated waste carboy (e.g., HDPE).

    • Label as "Non-Hazardous Waste - High BOD Glucose Solution."

    • Do not mix with oxidizers (nitric acid, perchlorates) to prevent potential exothermic reactions in the waste drum.

    • Arrange for EHS pickup.

Protocol C: Biologically Contaminated Waste

Applicability: Glucose used in bacterial or viral culture media.

  • Primary Hazard: The biological agent takes precedence.

  • Treatment: Autoclave the waste at 121°C / 15 psi for 30–60 minutes (depending on load volume).

  • Disposal: Once sterilized, the glucose is caramelized/degraded. The liquid can often be decanted down the drain (if limits allow) or the solid agar mass disposed of as "Treated Medical Waste."

Operational Decision Logic

The following diagram illustrates the decision-making process for compliant disposal.

GlucoseDisposal Start Start: Glucose Waste Identification StateCheck Physical State? Start->StateCheck ContamCheck Is it Contaminated? (Bio or Chem) Start->ContamCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DustCheck Is it a Spill? Solid->DustCheck ConcCheck Concentration Check Liquid->ConcCheck WetWipe Use Wet-Wipe Method (Avoid Dust Cloud) DustCheck->WetWipe Yes Container Seal in Bag/Container DustCheck->Container No WetWipe->Container Trash General Waste / Non-Haz Solid Stream Container->Trash HighConc High Conc (>10%) or Viscous Syrup ConcCheck->HighConc LowConc Dilute (<1%) ConcCheck->LowConc ChemWaste Chemical Waste Carboy (Label: High BOD) HighConc->ChemWaste Drain Sanitary Sewer (Flush with 100x Water) LowConc->Drain ContamCheck->ChemWaste Chem Hazard Autoclave Autoclave ContamCheck->Autoclave Bio Hazard

Figure 1: Operational decision tree for this compound disposal, prioritizing physical state and concentration thresholds.

Emergency Procedures

Spill Response (Solid)
  • Isolate: Remove ignition sources (burners, hot plates).

  • Suppress: Do not use compressed air to clean.

  • Clean: Cover with wet paper towels to suppress dust, then scoop into a waste bag.

Spill Response (Liquid)
  • Contain: Glucose syrups are viscous and spread slowly but are incredibly slippery.

  • Dilute: Warm water is most effective for dissolving dried, sticky glucose.

  • Caution: If the spill is large (>1L), prevent it from entering floor drains to avoid BOD spikes in the facility's effluent monitoring point.

References

  • Carl Roth. (2023). Safety Data Sheet: D(+)-Glucose. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[4] A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Dust Safety Science. (2024). Is Sugar Flammable and Combustible Dust Explosion Risks.[5] Retrieved from [Link]

  • HOH Water Technology. (2025). Is Your Wastewater in Compliance with BOD Limits? Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) for Handling Beta-D-Glucose: A Context-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Senior Scientist’s Perspective

Beta-D-Glucose (CAS: 492-61-5) is chemically benign—it is a fundamental metabolite, not a toxin. However, treating it with casual indifference in a research setting is a hallmark of amateurism.

In a professional laboratory, we do not wear PPE solely to protect ourselves from the glucose; we wear it to:

  • Protect the Integrity of the Data: Humans are the primary source of biological contamination (bacteria, RNases, endotoxins) that ruin glucose-dependent cell culture and metabolic assays.

  • Mitigate Physical Hazards: In bulk powder form, glucose presents a combustible dust hazard and a respiratory irritant risk.

  • Maintain GLP Compliance: Adherence to Good Laboratory Practice requires a baseline of PPE regardless of the chemical's toxicity.

This guide moves beyond the generic "wear gloves" instruction to provide a logic-driven safety protocol tailored to your specific experimental context.

Part 1: Hazard Analysis & Risk Assessment

Before selecting PPE, we must define the vector of risk.[1]

Hazard CategoryRisk LevelSpecific Mechanism of Action
Chemical Toxicity Negligible Non-toxic, non-carcinogenic, non-mutagenic. GRAS (Generally Recognized As Safe).
Physical (Dust) Moderate Fine organic powders can form explosive dust clouds if dispersed in high concentrations.[2] Chronic inhalation can cause mechanical irritation to the respiratory tract (sugar lung).
Biological (Reverse) High Risk to Sample: Human skin flakes, saliva, and bacteria thrive on glucose. Handling without PPE guarantees contamination of sterile media.
Ocular Low Mechanical irritation from airborne crystals.
Part 2: PPE Selection Matrix

Select your PPE configuration based on your operational scale.

ComponentScenario A: Analytical Benchwork (Small scale, <100g, Non-sterile)Scenario B: Aseptic Cell Culture (Media prep, Metabolic assays)Scenario C: Bulk Powder Handling (>1kg, Weighing stations)
Hand Protection Nitrile Gloves (4 mil) Reason: General hygiene; prevents fingerprints on weighing boats.Sterile Nitrile Gloves (Extended Cuff) Reason: Must overlap lab coat to prevent skin flake shedding into media.Industrial Nitrile Reason: Durability against scoop friction; high-contrast color to see powder residue.
Eye Protection Safety Glasses (ANSI Z87.1) Reason: Standard impact protection.Safety Glasses Reason: Standard protection; focus is on preventing droplets from user to sample.Indirect Vent Goggles Reason: Prevents fine dust from bypassing glasses and irritating the cornea.
Respiratory None Required Reason:[1][3][4] No volatile fumes.Surgical Mask Reason: Protects sample from oral bacteria/aerosols.N95 / P100 Respirator Reason: Prevents inhalation of fine particulates (nuisance dust).
Body Protection Standard Lab Coat (Cotton/Poly) Reason: Spills are sticky but harmless.Cuffed Lab Coat / Tyvek Sleeves Reason: Prevents skin shedding from forearms.Anti-Static Lab Coat Reason: Dry glucose powder generates static; static discharge can ignite dust clouds.
Part 3: Operational Workflows & Protocols
Protocol 1: High-Purity Weighing (Aseptic Focus)

Context: Preparing glucose-supplemented media for sensitive cell lines (e.g., CHO, HEK293).

  • Glove Donning: Wash hands thoroughly before donning gloves. Use powder-free nitrile . Powdered gloves (latex) are a contaminant vector.

  • Sleeve Management: Ensure lab coat cuffs are tight. If using a biosafety cabinet, spray gloves and forearms with 70% ethanol.

  • Static Control: Glucose crystals are static-prone. Use an anti-static gun or balance brush.

    • Why? Static makes crystals "jump" off the spatula. If they land on your glove and you touch the media bottle neck, you have introduced a contamination vector.

  • Transfer: Do not reach over the open container. Approach from the side to prevent particulate fallout from your PPE into the glucose.

Protocol 2: Bulk Handling (Dust Mitigation)

Context: Transferring large quantities from drums/buckets to solution tanks.

  • Respiratory Seal: Fit-test your N95 respirator. Glucose dust is sweet but can clog cilia in the lungs over time.

  • Eye Seal: Don goggles before opening the drum.

  • Grounding: Ensure the receiving vessel is grounded.

    • Critical Mechanism: Pouring dry organic powder generates triboelectric charge. If the potential difference exceeds the breakdown voltage of air (3kV/mm), a spark occurs. In a dusty cloud, this causes deflagration.

  • Clean-Up: Do not use compressed air to clean spills. This creates a dust cloud.[2] Use a HEPA vacuum or wet-wipe method (see Diagram 2).

Part 4: Visual Logic & Decision Support
Figure 1: PPE Decision Logic Tree

Use this logic flow to determine the necessary protection level based on your specific task.

PPE_Decision_Tree Start START: Define Task IsSterile Is sterility required? (Cell Culture/Injection) Start->IsSterile IsBulk Is quantity > 1kg or creating dust? IsSterile->IsBulk No Level2 LEVEL 2: ASEPTIC BARRIER Sterile Sleeves + Mask + Ethanol-Sanitized Gloves IsSterile->Level2 Yes Level1 LEVEL 1: BASIC GLP Lab Coat + Safety Glasses + Standard Gloves IsBulk->Level1 No Level3 LEVEL 3: DUST CONTROL N95 Respirator + Goggles + Anti-Static Garments IsBulk->Level3 Yes

Caption: Figure 1. Decision matrix for selecting PPE based on sterility requirements and dust generation potential.

Figure 2: Spill Response & Disposal Workflow

Standard Operating Procedure for cleaning glucose spills to prevent sticky residue and bacterial growth.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid DO NOT SWEEP (Dust Risk) Use HEPA Vacuum or Wet Paper Towel Solid->ActionSolid ActionLiquid Absorb with Pads Wash with Warm Water Liquid->ActionLiquid Final Disposal: General Waste (Non-Haz) Verify Local Regs ActionSolid->Final ActionLiquid->Final

Caption: Figure 2. Safe cleanup protocol. Note the prohibition of dry sweeping to prevent dust inhalation.

Part 5: Disposal & Environmental Safety
  • Regulatory Status: this compound is non-hazardous under RCRA (USA) and REACH (EU).

  • Solid Waste: Can generally be disposed of in standard laboratory trash. However, ensure it is sealed. Open glucose waste attracts ants and vermin, creating a secondary pest hazard in the lab.

  • Liquid Waste: Solutions containing only glucose can typically be flushed down the sanitary sewer with excess water (check local BOD/COD limits for industrial scales).

  • Contaminated Waste: If the glucose was mixed with hazardous chemicals (e.g., azides, isotopes), the waste stream defaults to the hazardous component's classification.

References
  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Combustible Dust: An Explosion Hazard.[2] United States Department of Labor. [Link]]

  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.